molecular formula C11H8O3 B14600059 1,4-Naphthalenedione, 5-hydroxy-8-methyl- CAS No. 60011-37-2

1,4-Naphthalenedione, 5-hydroxy-8-methyl-

Cat. No.: B14600059
CAS No.: 60011-37-2
M. Wt: 188.18 g/mol
InChI Key: TXXUBEQXPAAZRY-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 5-hydroxy-8-methyl- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of a hydroxyl group at the 5th position and a methyl group at the 8th position on the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Naphthalenedione, 5-hydroxy-8-methyl- can be synthesized through various methods. One common laboratory method involves the oxidation of 5-hydroxy-8-methyl-1,4-dihydroxynaphthalene using oxidizing agents such as chromium trioxide or potassium permanganate . The reaction is typically carried out in an acidic medium to facilitate the oxidation process.

Industrial Production Methods

In industrial settings, the compound can be produced by the aerobic oxidation of naphthalene derivatives over a vanadium oxide catalyst . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 5-hydroxy-8-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

Scientific Research Applications

1,4-Naphthalenedione, 5-hydroxy-8-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 1,4-Naphthalenedione, 5-hydroxy-8-methyl- is primarily due to its ability to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This mechanism is similar to that of hydrogen peroxide and superoxide radicals . The compound targets various cellular pathways, leading to oxidative stress and cell death in microorganisms and cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Naphthalenedione, 5-hydroxy-8-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its natural occurrence in walnut trees and its role in allelopathy further distinguish it from other naphthoquinones .

Properties

CAS No.

60011-37-2

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

5-hydroxy-8-methylnaphthalene-1,4-dione

InChI

InChI=1S/C11H8O3/c1-6-2-3-8(13)11-9(14)5-4-7(12)10(6)11/h2-5,13H,1H3

InChI Key

TXXUBEQXPAAZRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)C=CC(=O)C2=C(C=C1)O

Origin of Product

United States

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